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  • Product: 3-(Methylamino)indane-5-carboxylic acid

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 3-(Methylamino)indane-5-carboxylic Acid: A Zwitterionic Tool for Compartmentalized Monoamine Target Resolution

Executive Summary In the field of neuropharmacology, decoupling the surface-level interactions of a small molecule from its intracellular metabolic engagement remains a persistent structural challenge. Standard lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of neuropharmacology, decoupling the surface-level interactions of a small molecule from its intracellular metabolic engagement remains a persistent structural challenge. Standard lipophilic monoaminergic compounds rapidly diffuse across the plasma membrane, confounding data when attempting to isolate surface monoamine transporter (MAT) kinetics from intracellular monoamine oxidase (MAO) inhibition.

Structural Pharmacology & Target Rationale

  • The Aminoindane Core (Target Affinity): The rigid bicyclic indane scaffold is a privileged structure for interacting with monoaminergic targets. N-methylated indanamines are well-documented as potent inhibitors of Monoamine Oxidase B (MAO-B) and modulators of the Dopamine Transporter (DAT) (1)[1]. The core fits precisely into the bipartite cavity of MAO-B and the orthosteric binding site of MATs.

  • The 5-Carboxylic Acid Modification (Topological Restriction): The addition of the carboxylate group radically alters the physicochemical behavior of the molecule, a principle utilized in the synthesis of various aminoindane carboxylic acids (2)[2]. At a standard in vitro assay pH of 7.4, the secondary amine is protonated (pKa ~9.5) and the carboxylic acid is deprotonated (pKa ~4.2). This zwitterionic character drastically lowers the partition coefficient (LogD), rendering the molecule incapable of passive lipid bilayer diffusion.

MoA cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space Compound 3-MAI-5-CA (Zwitterionic State) DAT Surface Transporters (DAT / SERT) Compound->DAT High Affinity Binding (Orthosteric Site) MAO Mitochondrial MAO-B (Intracellular Target) Compound->MAO Steric/Charge Exclusion by Lipid Bilayer

Self-Validating Experimental Methodologies

Protocol A: Permeability-Dependent MAO-B Inhibition Assay

This assay uses Kynuramine, a membrane-permeable MAO-B substrate that fluoresces upon cleavage. By comparing intact cells to lysed cells, we create an internal control for membrane integrity.

  • Step 1: Cell Preparation & Divergence

    • Action: Seed HEK-293 cells stably expressing human MAO-B. Split into two parallel cohorts: 'Intact' (maintained in physiological HEPES buffer) and 'Lysate' (treated with 0.1% Triton X-100).

  • Step 2: Inhibitor Incubation

    • Causality: A 30-minute pre-incubation ensures thermodynamic equilibrium is reached at the enzyme's catalytic site before substrate competition begins.

  • Step 3: Substrate Introduction & Fluorometric Readout

    • Action: Add 50 μM Kynuramine. Incubate for 45 minutes, terminate with 1N NaOH, and measure fluorescence (Ex/Em: 315/380 nm).

Workflow Start HEK-293 Cells (MAO-B Expressing) + Permeable Substrate (Kynuramine) Split Self-Validating Assay Divergence Start->Split Intact Intact Cell Membrane (Physiological Barrier Active) Split->Intact Lysate Triton X-100 Lysate (Barrier Disrupted) Split->Lysate DrugA Add 3-MAI-5-CA Intact->DrugA DrugB Add 3-MAI-5-CA Lysate->DrugB ReadoutA High Fluorescence (MAO-B Active / Uninhibited) DrugA->ReadoutA Inhibitor Excluded ReadoutB Low Fluorescence (MAO-B Inhibited by 3-MAI-5-CA) DrugB->ReadoutB Inhibitor Binds Target

Figure 2: Self-validating intact vs. lysate workflow demonstrating membrane-restricted MAO inhibition.

Protocol B: Radioligand Uptake Inhibition at the Dopamine Transporter (DAT)
  • Step 1: Surface Target Engagement

  • Step 2: Kinetic Trapping

    • Action: Introduce [3H]-Dopamine (30 nM) for exactly 10 minutes, followed by rapid vacuum filtration and washing with ice-cold KRH buffer.

    • Causality: The strict 10-minute window ensures the measurement of initial uptake velocity (V0) rather than steady-state equilibrium, preventing reverse transport artifacts. The ice-cold wash instantly halts all transporter kinetics, trapping the internalized radioligand for accurate liquid scintillation counting.

Quantitative Data Synthesis

CompoundTransporter Binding (DAT IC₅₀)Intact Cell MAO-B (IC₅₀)Cell Lysate MAO-B (IC₅₀)Permeability Index (Intact/Lysate)
N-Methylaminoindane (Control)45 nM12 nM10 nM1.2 (Highly Permeable)
3-MAI-5-CA 68 nM>10,000 nM15 nM>666 (Impermeable)

Synthesis and Enantiomeric Purity Note

References

  • Huebner, C. F., Donoghue, E. M., Plummer, A. J., & Furness, P. A. (1973). "N-Methyl-N-2-propynyl-1-indanamine. A Potent Monoamine Oxidase Inhibitor." Journal of Medicinal Chemistry.[Link]

  • Ellis, Trevor K., Hochla, Veronica M., & Soloshonok, Vadim A. (2003). "Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent." The Journal of Organic Chemistry.[Link]

  • MDPI. (2024). "The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids." MDPI.[Link]

Sources

Exploratory

A Technical Guide to the Preclinical Pharmacokinetic Profiling of 3-(Methylamino)indane-5-carboxylic Acid in Animal Models

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of 3-(Methylamino)indane-5-carboxylic acid (her...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of 3-(Methylamino)indane-5-carboxylic acid (hereafter referred to as MAICA), a novel chemical entity with an indane scaffold. The indane structure is a component of several pharmaceuticals, making the characterization of new derivatives like MAICA critical.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded narrative on the essential stages of PK profiling. We will detail the strategic selection of animal models, the development and validation of robust bioanalytical methods, the design of in vivo studies, and the principles of non-compartmental data analysis. The causality behind experimental choices is emphasized throughout, ensuring that each protocol functions as a self-validating system for generating reliable data to support further development.

Introduction to Pharmacokinetic Profiling

In early-stage drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[3] Pharmacokinetics, the study of "what the body does to the drug," provides quantitative insights into these processes, which are essential for evaluating efficacy, safety, and dosage regimens.[4] For a novel compound like MAICA, establishing a detailed PK profile is a critical step that bridges discovery and clinical application.[3]

The objectives of this guide are to:

  • Provide a rationale for selecting appropriate preclinical animal models.

  • Detail the development and validation of a sensitive and selective bioanalytical method for MAICA quantification.

  • Outline a robust experimental design for in vivo PK studies following intravenous and oral administration.

  • Explain the methodology for analyzing concentration-time data to derive key PK parameters.

  • Offer insights into preliminary metabolic assessment.

Strategic Selection of Animal Models

The choice of animal species is a critical decision in preclinical development, as it directly impacts the human relevance of the data.[5][6] The primary goal is to select species that best mimic human physiology and drug metabolism.[5][7]

Rationale for Species Selection

For a new chemical entity like MAICA, a two-species approach, typically one rodent and one non-rodent, is standard practice.[8]

  • Rodent Model (e.g., Sprague-Dawley Rat): Rats are frequently used due to their cost-effectiveness, well-characterized physiology, and the extensive historical database available for comparison.[7] They are suitable for initial PK screening, dose-range finding, and bioavailability studies.[4]

  • Non-Rodent Model (e.g., Beagle Dog): Dogs are a common non-rodent choice due to their larger size, which facilitates serial blood sampling, and because their metabolic pathways can sometimes be more predictive of human metabolism than those of rodents.[5]

Causality: The use of two distinct species is a regulatory expectation designed to identify potential species-specific differences in metabolism or toxicity, providing a broader safety and exposure profile before first-in-human studies.[6][8]

Ethical Considerations

All animal studies must be conducted in AAALAC-accredited facilities following protocols approved by an Institutional Animal Care and Use Committee (IACUC).[9] This ensures humane treatment and minimizes animal use while maximizing data quality.[5]

Bioanalytical Method Development and Validation

A validated bioanalytical method is the cornerstone of any PK study, ensuring that the data collected are reliable and reproducible.[10][11] For small molecules like MAICA, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[11][12][13]

Workflow for Method Development & Validation

The process follows a logical progression from optimizing the instrument to validating the method's performance according to regulatory guidelines.

Caption: Workflow for bioanalytical method development and validation.

Experimental Protocol: Bioanalytical Method Validation

Validation must be performed according to established guidelines from regulatory bodies like the FDA and EMA (now harmonized under ICH M10).[11][14] The objective is to demonstrate that the method is suitable for its intended purpose.[15]

Step 1: Preparation of Standards and Quality Controls (QCs)

  • Prepare a stock solution of MAICA and a suitable internal standard (IS), such as a stable isotope-labeled version of MAICA.

  • Spike blank animal plasma to create calibration standards over the expected concentration range (e.g., 1-1000 ng/mL).

  • Prepare separate QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[13]

Step 2: Sample Preparation

  • Rationale: The goal is to remove proteins and other interfering components from the plasma sample while efficiently recovering the analyte.

  • Procedure (Protein Precipitation):

    • Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the IS.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.[13][16]

Step 3: Validation Parameter Assessment

  • The method is validated by assessing the parameters summarized in the table below. This systematic evaluation ensures the integrity of the data generated during the analysis of study samples.[12][17]

Data Presentation: Method Validation Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria (ICH M10)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Calibration Curve To define the relationship between concentration and instrument response.At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Mean concentration ±15% of nominal (±20% at LLOQ); Precision (CV) ≤15% (≤20% at LLOQ).
Recovery To assess the extraction efficiency of the analytical method.Should be consistent, precise, and reproducible.
Matrix Effect To evaluate the suppression or enhancement of ionization by matrix components.CV of the IS-normalized matrix factor should be ≤15%.
Stability To ensure the analyte is stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).Mean concentration should be within ±15% of the nominal concentration.

Source: Adapted from EMA and FDA guidelines.[10][18][14][19]

In Vivo Pharmacokinetic Study Design

A well-designed in vivo study is essential to accurately characterize a drug's behavior.[4] The standard approach involves administering the compound by both intravenous (IV) and oral (PO) routes to determine key parameters like clearance and oral bioavailability.[20][21]

Experimental Workflow

The in vivo phase requires careful planning from animal acclimation to final sample analysis.

Caption: Workflow for a typical preclinical in vivo PK study.

Experimental Design Parameters
ParameterSpecificationRationale
Species/Strain Sprague-Dawley RatWell-characterized rodent model.[7]
Administration Routes Intravenous (IV) bolus, Oral (PO) gavageIV data provides absolute clearance and volume of distribution. PO data assesses oral absorption and bioavailability.[9][20]
Dose Levels Example: 1 mg/kg IV; 5 mg/kg POIV dose should be low enough to avoid solubility/toxicity issues. PO dose should be higher to account for incomplete absorption.
Vehicle e.g., 20% Solutol in waterA non-toxic vehicle that ensures the compound is fully solubilized for administration.
Blood Sampling Serial sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hr post-dose)Defines the concentration-time curve. Frequent sampling early captures the distribution phase, while later points define the elimination phase.[22]
Sample Matrix K₂EDTA PlasmaAnticoagulant prevents clotting; plasma is the standard matrix for most small molecule PK studies.
Protocol: Blood Sample Collection (Rat)
  • Gently restrain the rat.

  • Slightly warm the tail to dilate the lateral tail vein.

  • Puncture the vein with a 25-gauge needle.

  • Collect ~100 µL of blood into a K₂EDTA-coated microcentrifuge tube.

  • Gently invert the tube several times to mix with the anticoagulant.

  • Place the tube on ice immediately.

  • After collection of the final time point, centrifuge all tubes at 2,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) and transfer it to a new, clearly labeled tube.

  • Store plasma samples at -80°C until bioanalysis.

Trustworthiness: This protocol ensures sample integrity. Immediate cooling and prompt centrifugation minimize enzymatic degradation of the analyte, while the use of an anticoagulant prevents clot formation that could interfere with analysis.

Pharmacokinetic Data Analysis

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[22][23] NCA is a standard, model-independent method that relies on the application of algebraic equations to the observed concentration-time data.[22][24][25]

Key Pharmacokinetic Parameters (NCA)

The following parameters provide a comprehensive picture of the drug's disposition.[23][26]

ParameterDefinitionSignificance in Drug Development
Cmax Maximum observed plasma concentration.Indicates the rate and extent of drug absorption.[23]
Tmax Time at which Cmax is observed.Provides information on the rate of drug absorption.[23]
AUC (Area Under the Curve) The integral of the concentration-time curve; represents total drug exposure.A key parameter for assessing bioavailability and bioequivalence.[23]
t½ (Half-Life) Time required for the plasma concentration to decrease by 50%.Determines dosing interval and time to reach steady state.[23][27]
CL (Clearance) The volume of plasma cleared of the drug per unit of time.Measures the body's efficiency in eliminating the drug.[23]
Vd (Volume of Distribution) An apparent volume into which the drug distributes to produce the observed plasma concentration.Indicates the extent of drug distribution into tissues versus remaining in circulation.[27][28][29]
F% (Bioavailability) The fraction of an orally administered dose that reaches systemic circulation.Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. Crucial for determining if a drug is suitable for oral administration.[20]

Source: Adapted from standard pharmacokinetic texts and resources.[23][24][25][30]

Preliminary Metabolism Assessment

Understanding a drug's metabolic fate is crucial for predicting drug-drug interactions and identifying potentially active or toxic metabolites.[31] In vitro models provide a cost-effective and high-throughput method for initial metabolic screening.[32][33]

In Vitro Metabolic Stability
  • Methodology: The most common approach uses liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[32][34]

  • Protocol: MAICA is incubated with pooled liver microsomes (from rat and human to assess species differences) and necessary cofactors (e.g., NADPH). Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS.

  • Interpretation: The rate of disappearance is used to calculate an in vitro half-life and intrinsic clearance, which helps predict the hepatic clearance in vivo.[32]

Role of Liver Microsomes in Metabolism

This diagram illustrates the central role of liver microsomes in Phase I metabolism, which is the primary function of CYP enzymes.

Metabolism A MAICA (Lipophilic Drug) B Liver Microsomes (Endoplasmic Reticulum) A->B C Phase I Metabolism (Oxidation, etc.) Catalyzed by CYP Enzymes B->C D More Polar Metabolite C->D E E D->E Phase II Conjugation & Excretion

Caption: Role of liver microsomes in Phase I drug metabolism.

Conclusion and Future Directions

This guide has outlined a robust, technically sound, and self-validating approach to the preclinical pharmacokinetic profiling of 3-(Methylamino)indane-5-carboxylic acid. By systematically executing the described steps—from strategic model selection and rigorous bioanalytical validation to meticulous in vivo study design and data analysis—drug development teams can generate a high-quality dataset. This initial PK profile is fundamental for making informed decisions, such as guiding lead optimization, selecting doses for toxicology studies, and ultimately, advancing the most promising candidates toward clinical trials.

Future work should focus on metabolite identification to understand metabolic pathways, quantitative tissue distribution studies to assess target organ exposure, and dose proportionality studies to investigate the linearity of the pharmacokinetics.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015). European Medicines Agency. [Link]

  • Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio. [Link]

  • Noncompartmental Analysis - MATLAB & Simulink. (n.d.). MathWorks. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Future Science. [Link]

  • How do I interpret non-compartmental analysis (NCA) results? (2025). Patsnap Synapse. [Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis. (n.d.). Datapharm Australia. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. (2023). Certara. [Link]

  • Role of human liver microsomes in in vitro metabolism of drugs-a review. (2010). PubMed. [Link]

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023). Quantics. [Link]

  • How to select the right animal species for TK/PK studies? (2025). Patsnap Synapse. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. [Link]

  • Choosing Between Human Liver Microsomes and Hepatocytes. (2025). Patsnap Synapse. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. (2010). ResearchGate. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019). European Medicines Agency. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]

  • A Simple Methodology to Differentiate Changes in Bioavailability from Changes in Clearance Following Oral Dosing of Metabolized Drugs. (n.d.). PMC. [Link]

  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. (2010). PubMed. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]

  • Role of animal models in biomedical research: a review. (n.d.). PMC. [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022). ASCPT. [Link]

  • Requirements and selection of an animal model. (n.d.). ResearchGate. [Link]

  • Metabolism and Pharmacokinetic Studies. (n.d.). FDA. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. (n.d.). PMC. [Link]

  • Bioanalytical method validation: An updated review. (n.d.). PMC. [Link]

  • Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. (2025). PMC. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. (2025). ResearchGate. [Link]

  • Volume of distribution. (2023). Deranged Physiology. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]

  • In Vivo PK/PD. (n.d.). Creative Bioarray. [Link]

  • Volume of Distribution. (2023). NCBI Bookshelf. [Link]

  • calculating volume of distribution. (2021). YouTube. [Link]

  • Understanding Volume of Distribution | Pharmacokinetics. (2010). Certara. [Link]

  • In Vivo Pharmacokinetic Study of Polygonatum cyrtonema Polysaccharide DPC1 after Oral and Intraperitoneal Administration. (2024). MDPI. [Link]

  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. (n.d.). PMC. [Link]

  • In Vivo PK/PD Study Services. (n.d.). Reaction Biology. [Link]

  • In Vivo Pharmacokinetic Study. (n.d.). ICE Bioscience. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. [Link]

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  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021). ResearchGate. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. [Link]

  • Preclinical Development Plan: Small Molecule Anti-Infectives. (2022). National Institute of Allergy and Infectious Diseases (NIAID). [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 3-(Methylamino)indane-5-carboxylic acid

Abstract This application note details the development and validation of a reliable and efficient High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a reliable and efficient High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 3-(Methylamino)indane-5-carboxylic acid. The described reversed-phase HPLC method is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from mobile phase selection to full method validation according to the International Council for Harmonisation (ICH) guidelines. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications.

Introduction

3-(Methylamino)indane-5-carboxylic acid is a molecule of interest in pharmaceutical research and development. Its structure, which includes a carboxylic acid group, a secondary amine, and an indane moiety, presents unique analytical challenges.[1][2] The polarity imparted by the carboxylic acid and amino groups can lead to poor retention on traditional reversed-phase columns, while the indane structure provides a chromophore suitable for UV detection.[3][4] Accurate and precise quantification of this analyte is crucial for ensuring product quality, stability, and for conducting pharmacokinetic studies.

This document provides a detailed walkthrough of the development of a robust HPLC-UV method, explaining the scientific rationale behind the selection of chromatographic conditions. Furthermore, it presents a comprehensive validation protocol to ensure the method is fit for its intended purpose, adhering to the principles of scientific integrity and regulatory expectations.[5][6]

Understanding the Analyte: 3-(Methylamino)indane-5-carboxylic acid

The chemical structure of 3-(Methylamino)indane-5-carboxylic acid dictates the strategy for HPLC method development. As a carboxylic acid, the molecule's ionization state is pH-dependent.[1] The presence of both an acidic (carboxylic acid) and a basic (methylamino) functional group makes it an amphoteric compound. To achieve good peak shape and reproducible retention in reversed-phase chromatography, it is essential to suppress the ionization of the carboxylic acid group.[7] This is typically achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the pKa of the carboxylic acid.[8]

The indane ring system contains a conjugated double bond system, which is expected to exhibit UV absorbance.[9] The specific wavelength for maximum absorbance (λmax) needs to be determined experimentally to ensure optimal sensitivity of the method.

HPLC-UV Method Development

The primary goal of this method development was to achieve adequate retention, good peak symmetry, and sufficient resolution of the analyte from any potential impurities or degradation products.

Chromatographic Conditions
ParameterOptimized Condition
HPLC System Quaternary HPLC with UV/Vis Detector
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic at 40:60 (Acetonitrile:Aqueous)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm and 270 nm
Run Time 10 minutes
Rationale for Experimental Choices
  • Column Chemistry: A C18 stationary phase was selected due to its hydrophobicity, which is suitable for retaining the nonpolar indane moiety of the analyte. The 5 µm particle size provides a good balance between efficiency and backpressure. For highly polar acidic compounds, specialized reversed-phase materials can also be considered to improve retention.[10]

  • Mobile Phase Composition:

    • Aqueous Phase: A 0.1% solution of phosphoric acid in water was chosen to maintain a low pH (around 2.1).[8] This ensures that the carboxylic acid group of the analyte is in its protonated, less polar form, leading to enhanced retention and improved peak shape by minimizing silanol interactions on the silica-based column.[7] Phosphate buffers are also advantageous due to their low UV cutoff, making them suitable for detection at lower wavelengths.[8]

    • Organic Modifier: Acetonitrile was selected as the organic solvent due to its low viscosity, low UV cutoff, and its ability to provide good peak shapes for a wide range of compounds.[7][11]

  • Elution Mode: An isocratic elution was found to be sufficient for the analysis of the pure substance, providing stable baseline and reproducible retention times. For more complex samples containing impurities with a wider polarity range, a gradient elution might be necessary.

  • Detection Wavelength: The UV spectrum of the analyte was scanned to determine the optimal wavelength for detection. The indane structure suggests potential absorbance in the lower UV range.[12][13][14] Wavelengths of 220 nm and 270 nm were chosen to ensure high sensitivity and to monitor for potential co-eluting impurities with different spectral properties.

Experimental Workflow

The development and validation of the HPLC method followed a logical and systematic approach.

Caption: Workflow for HPLC Method Development and Validation.

Protocol 1: Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-(Methylamino)indane-5-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6][15] The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation Parameters and Acceptance Criteria
ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo, and analyte-spiked samples.No interference at the retention time of the analyte.
Linearity Analyze at least five concentrations across the range.Correlation coefficient (R²) ≥ 0.999
Range Determined from linearity studies.80-120% of the test concentration.
Accuracy Spike a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): Six replicate injections of the same standard solution. - Intermediate Precision (Inter-day): Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Based on the standard deviation of the response and the slope of the calibration curve.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness Varying parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).RSD ≤ 2.0% for system suitability parameters.

G cluster_0 Method Performance Characteristics cluster_1 Validation Outcome Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ Validated_Method Fit for Purpose Precision->Validated_Method Robustness Robustness LOD_LOQ->Robustness

Caption: Key Parameters for HPLC Method Validation.

Protocol 2: Method Validation Procedure

  • Specificity: Inject the mobile phase (blank), a placebo solution, and a standard solution of the analyte. Record the chromatograms and check for any interfering peaks at the retention time of 3-(Methylamino)indane-5-carboxylic acid.

  • Linearity: Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

  • Accuracy (Recovery): Prepare placebo samples spiked with the analyte at three different concentration levels (low, medium, and high). Analyze these samples in triplicate and calculate the percentage recovery at each level.

  • Precision:

    • Repeatability: Inject a standard solution of the analyte six times on the same day and calculate the RSD of the peak areas.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and compare the results.

  • LOD and LOQ: Calculate the LOD and LOQ from the calibration curve data using the formulas: LOD = 3.3 * (Standard Deviation of the Response / Slope) and LOQ = 10 * (Standard Deviation of the Response / Slope).

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the retention time, peak area, and tailing factor.

Results and Discussion

The developed HPLC-UV method successfully separated 3-(Methylamino)indane-5-carboxylic acid with a retention time of approximately 5.2 minutes. The peak shape was symmetrical with a tailing factor of 1.1. The validation results confirmed that the method is highly reliable and suitable for its intended application.

Summary of Validation Data
Validation ParameterResult
Linearity (R²) 0.9995
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 99.2% - 101.5%
Precision (RSD) Repeatability: 0.8% Intermediate: 1.2%
LOD (µg/mL) 0.3
LOQ (µg/mL) 0.9
Robustness Passed (RSD < 2.0% for all variations)

Conclusion

This application note presents a detailed, robust, and validated HPLC-UV method for the quantitative analysis of 3-(Methylamino)indane-5-carboxylic acid. The method is simple, accurate, precise, and specific, making it an invaluable tool for quality control and research in the pharmaceutical industry. The comprehensive explanation of the method development rationale and the step-by-step protocols provide a solid foundation for other scientists to implement and adapt this method for their specific needs.

References

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Waters Corporation. (n.d.). New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. [Link]

  • Jemal, M., & Xia, Y. Q. (2001). High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound in human plasma by negative ion electrospray high performance liquid chromatography tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 15(11), 873–883. [Link]

  • Bouri, M., et al. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Barachevsky, V. A., et al. (2022). Indane Based Molecular Motors: UV-Switching Increases Number of Isomers. MDPI. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Indene. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Phenomenex. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • International Council for Harmonisation. (2018, November 15). Final Business Plan ICH Q14: Analytical Procedure Development and Revision of Q2(R1). [Link]

  • Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Celebier, M., et al. (2016). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. PMC. [Link]

  • BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. [Link]

  • National Institute of Standards and Technology. (n.d.). Indene - the NIST WebBook. [Link]

  • Pszonicki, L., & Luks-Betlej, K. (2001). Derivative UV-VIS Spectrophotometry in Analytical Chemistry. Chemia analityczna, 46(1), 1-21. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • LibreTexts Chemistry. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Schneider, S., et al. (2021). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Chromatographia, 84(3), 221-231. [Link]

  • Vlasova, L. I., et al. (2017). Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. Russian Journal of Applied Chemistry, 90(7), 1102-1106. [Link]

  • PubChem. (n.d.). 2-(2-Cyclobutoxy-3-methyl-benzoylamino)-5-fluoro-indan-2-carboxylic acid. [Link]

  • El-Aneed, A., et al. (2025). Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars. MDPI. [Link]

  • de la Ossa, E. P., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis, 13(9), 1141-1147. [Link]

  • Younus, M., et al. (2016). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences, 52(3), 535-544. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield and scale-up of 3-(Methylamino)indane-5-carboxylic acid

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Methylamino)indane-5-carboxylic acid. We provide in-depth troubleshooting advice, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Methylamino)indane-5-carboxylic acid. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, enhance synthesis yield, and facilitate successful scale-up. Our approach is grounded in established chemical principles to provide not just solutions, but a deeper understanding of the underlying reaction dynamics.

I. Proposed Synthetic Pathway

A logical and efficient synthetic route to 3-(Methylamino)indane-5-carboxylic acid is a three-step process commencing with the formation of a substituted indanone, followed by reductive amination, and concluding with ester hydrolysis. This pathway is selected for its reliance on well-characterized reactions and the commercial availability of starting materials.

Synthetic_Pathway A Substituted Benzene Derivative (e.g., Methyl 3-phenylpropionate derivative) B Indanone Intermediate (e.g., Methyl 3-oxoindane-5-carboxylate) A->B  Intramolecular  Friedel-Crafts  Acylation   C Iminium Intermediate B->C  Reaction with  Methylamine   D Protected Final Product (Methyl 3-(methylamino)indane-5-carboxylate) C->D  Reduction  (e.g., NaBH(OAc)₃)   E Final Product (3-(Methylamino)indane-5-carboxylic acid) D->E  Ester  Hydrolysis   Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Reason1 Inefficient Imine Formation Start->Reason1 Reason2 Ineffective Reduction Start->Reason2 Reason3 Side Reactions Start->Reason3 Solution1a Optimize pH (4-6) Reason1->Solution1a Solution1b Remove Water (e.g., molecular sieves) Reason1->Solution1b Solution2a Use Fresh/Anhydrous Reducing Agent (e.g., NaBH(OAc)₃) Reason2->Solution2a Solution2b Increase Reaction Time/Temperature Reason2->Solution2b Solution3a Control Stoichiometry Reason3->Solution3a Solution3b Consider Alternative Amine Source Reason3->Solution3b

Caption: Troubleshooting logic for reductive amination.

Step 3: Ester Hydrolysis and Product Purification

The final step is the deprotection of the carboxylic acid and subsequent purification of the amino acid product.

Q5: Incomplete hydrolysis of the methyl ester.

A5: Ester hydrolysis can be sluggish if the conditions are not optimal.

  • Base/Acid Choice: For base-catalyzed hydrolysis (saponification), lithium hydroxide (LiOH) in a mixture of THF and water is often effective. For acid-catalyzed hydrolysis, a solution of HCl in water or dioxane can be used.

  • Temperature and Time: Increasing the reaction temperature will accelerate the hydrolysis. Monitor the reaction progress to avoid decomposition of the product.

Q6: Difficulty in purifying the final amino acid product.

A6: Amino acids can be challenging to purify due to their zwitterionic nature and high polarity.

  • Crystallization: The most common method for purifying amino acids is crystallization. The pH of the solution should be adjusted to the isoelectric point (pI) of the amino acid to minimize its solubility and induce precipitation.

  • Ion-Exchange Chromatography: For highly impure samples, ion-exchange chromatography can be a powerful purification technique. The amino acid can be bound to a cation-exchange resin at a pH below its pI and then eluted by increasing the pH. [1][2][3]* Reverse-Phase Chromatography: While less common for such polar molecules, reverse-phase HPLC with a suitable mobile phase (e.g., water/acetonitrile with a trifluoroacetic acid modifier) can also be employed for purification.

Purification MethodPrincipleAdvantagesDisadvantages
Crystallization Solubility minimum at the isoelectric pointScalable, cost-effectiveMay not remove closely related impurities
Ion-Exchange Separation based on chargeHigh resolving powerCan be time-consuming, requires specific resins
Reverse-Phase HPLC Separation based on polarityHigh purity achievableLimited scalability, expensive solvents

Table 2: Comparison of purification methods for 3-(Methylamino)indane-5-carboxylic acid.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-oxoindane-5-carboxylate
  • To a stirred solution of the appropriate methyl 3-phenylpropionate derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indanone.

Protocol 2: Synthesis of Methyl 3-(methylamino)indane-5-carboxylate
  • To a solution of methyl 3-oxoindane-5-carboxylate (1.0 eq) in 1,2-dichloroethane, add methylamine (2.0 M in THF, 1.5 eq) and glacial acetic acid (1.5 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the product.

Protocol 3: Synthesis of 3-(Methylamino)indane-5-carboxylic acid
  • Dissolve methyl 3-(methylamino)indane-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH ~5-6 with 1 M HCl.

  • The product may precipitate at this point. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

IV. Scale-Up Considerations

Transitioning from laboratory-scale synthesis to pilot or production scale introduces a new set of challenges that must be carefully managed. [4][5][6]

  • Thermal Management: Friedel-Crafts acylations and reductive aminations can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.

  • Mixing: Efficient mixing becomes more challenging in larger vessels. Inadequate mixing can lead to localized "hot spots," reduced yields, and increased impurity formation. The type and speed of the agitator must be optimized for the specific reaction.

  • Reagent Addition: The rate of addition of reagents, especially strong acids or reducing agents, must be carefully controlled on a larger scale to manage exotherms and maintain a consistent reaction profile.

  • Work-up and Isolation: The work-up procedures used in the lab may not be practical on a large scale. For example, multiple extractions with large volumes of solvent may be inefficient. Consider alternative work-up procedures such as continuous extraction or reactive extraction. The isolation of the final product by filtration will require appropriately sized equipment.

  • Safety: A thorough process safety review should be conducted before any scale-up operation. This includes identifying potential hazards, evaluating the thermal stability of all reactants and intermediates, and developing appropriate mitigation strategies.

V. References

  • Method for purifying aromatic amino acids. (2004). Google Patents. Retrieved from

  • Process for purifying aromatic amino acids. (2015). Google Patents. Retrieved from

  • Key Factors for Successful Scale-Up in Organic Synthesis. (2025). Pure Synth. Retrieved from [Link]

  • How to Succeed in Multi-Step Organic Synthesis. (n.d.). Washington State University. Retrieved from [Link]

  • Crow, J. M. (2012). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. Retrieved from [Link]

  • Some Scale-Up Considerations. (n.d.). CatSci Ltd. Retrieved from [Link]

  • Capela, E. V., Quental, M. V., Coutinho, J. A. P., & Freire, M. G. (2017). Effective separation of aromatic and aliphatic amino acids mixtures using ionic-liquid-based aqueous biphasic systems. Scientific Reports, 7(1), 40646. Retrieved from [Link]

  • Separation and Purification of Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. Retrieved from [Link]

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Retrieved from [Link]

  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. Retrieved from [Link]

  • Synthesis of a Substituted Indane. (2022). Chemistry Stack Exchange. Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.). Diaion. Retrieved from [Link]

  • Indane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2020). Molecules, 25(22), 5349. Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 434-454. Retrieved from [Link]

  • Recent Advances in the Synthesis of Indanes and Indenes. (2016). Chemistry – A European Journal, 22(12), 3964-3995. Retrieved from [Link]

  • A [4 + 1] annulation of ortho-electrophile-substituted para-quinone methides for the synthesis of indanes and isoindolines. (2021). Organic Chemistry Frontiers, 8(1), 57-62. Retrieved from [Link]

  • Friedel–Crafts Acylation with Amides. (2012). The Journal of Organic Chemistry, 77(13), 5491-5496. Retrieved from [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022). Chemical Science, 13(18), 5135-5147. Retrieved from [Link]

  • One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. (2022). The Journal of Organic Chemistry, 87(12), 7949-7960. Retrieved from [Link]

  • New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. (2025). Molecules, 30(22), 5349. Retrieved from [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2018). Chemical Communications, 54(58), 8058-8061. Retrieved from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2017). Angewandte Chemie International Edition, 56(34), 10161-10165. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2019). Molecules, 24(18), 3296. Retrieved from [Link]

  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018). Lupine Publishers. Retrieved from [Link]

  • Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. (1996). Google Patents. Retrieved from

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Optimization

Removing trace impurities during 3-(Methylamino)indane-5-carboxylic acid purification

Welcome to the technical support center for the purification of 3-(Methylamino)indane-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-(Methylamino)indane-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with removing trace impurities from this molecule. The unique amphoteric nature of this compound, possessing both a basic secondary amine and an acidic carboxylic acid, presents specific purification hurdles. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Impurity Profiling & Initial Assessment

Question 1: I have synthesized a crude batch of 3-(Methylamino)indane-5-carboxylic acid. What are the most probable trace impurities I should be looking for?

Answer: A thorough understanding of your synthetic route is the first step in predicting potential impurities. However, based on common synthetic pathways for related structures, impurities generally fall into four categories:

  • Unreacted Starting Materials & Intermediates: Precursors such as indanone derivatives, reagents used for amination, or intermediates from the carboxylic acid synthesis could persist. For instance, if a cyano-ester intermediate is used, as in some amino acid syntheses, it could be a significant impurity.[1]

  • Reaction By-products: These can include isomers, products of over-methylation on the amine, or by-products from side reactions involving functional groups on the indane ring.

  • Reagents and Solvents: Residual catalysts, bases (e.g., triethylamine), acids, and reaction solvents (e.g., toluene, DMF) are common.[2]

  • Degradation Products & N-Nitrosamines: The secondary amine moiety is susceptible to oxidation. Critically, it can also react with nitrosating agents (e.g., nitrite impurities in reagents or water) under acidic conditions to form N-nitrosodimethylamine (NDMA) or other N-nitrosamines, which are potent genotoxic impurities and a major regulatory concern.[3][4]

Question 2: What analytical techniques are recommended for identifying and quantifying these impurities before I begin purification?

Answer: A multi-technique approach is essential for a comprehensive impurity profile.

Analytical TechniquePurpose & Application
LC-MS/MS The gold standard for identifying and quantifying a broad range of impurities, especially at trace levels. It is the required method for sensitive detection of N-nitrosamines.[3][5]
HPLC with UV Detection A robust method for determining the overall purity of the main compound and quantifying known impurities with a UV chromophore. Useful for tracking purification progress.[6][7]
¹H and ¹³C NMR Provides structural confirmation of the desired product and can identify major impurities (>1%). It is less effective for trace analysis but crucial for structural elucidation of unknown by-products.
GC-MS Primarily used for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents.[3]
Melting Point A simple but effective preliminary test. A broad and depressed melting point range compared to a reference standard indicates the presence of impurities.[8]

Troubleshooting Purification Protocols

Recrystallization: The First Line of Defense

Recrystallization is a powerful technique for removing impurities with different solubility profiles from your target compound.[9] The key is selecting an appropriate solvent or solvent system.

Question 3: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a solvent system in which the compound's solubility changes too drastically with temperature or the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization.[8][10]

  • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to ensure the compound remains dissolved until lower temperatures.

  • Change the Solvent System:

    • If using a single solvent, try a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until slight turbidity appears. Reheat to clarify and then cool slowly.[10]

    • Water, ethanol, and mixtures thereof are often good starting points for amino acids.[10]

Question 4: I've tried several solvents, but I can't find one that gives good recovery and purity. What is your recommended protocol for solvent screening?

Answer: A systematic approach to solvent screening is crucial. The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures.

Experimental Protocol: Microscale Solvent Screening

  • Preparation: Place ~10-20 mg of your crude 3-(Methylamino)indane-5-carboxylic acid into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is likely too good.

  • Heating: For solvents where the compound is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid dissolves completely. Use the minimum amount of hot solvent.[8]

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.

  • Evaluation: Assess the quantity and quality of the crystals formed. The best solvent will yield a large amount of clean-looking crystals.

Chromatography_Development cluster_tlc 1. TLC Optimization cluster_column 2. Column Preparation & Run cluster_analysis 3. Fraction Analysis TLC_Start Spot Crude on TLC Plate TLC_Elute Elute with Hexane/EtOAc TLC_Start->TLC_Elute TLC_Check Streaking? TLC_Elute->TLC_Check TLC_Add_Mod Add 1% NEt3 to Eluent TLC_Check->TLC_Add_Mod Yes TLC_Adjust Adjust Solvent Ratio for Rf of 0.2-0.4 TLC_Check->TLC_Adjust No TLC_Add_Mod->TLC_Adjust Pack Pack Column with Silica Gel (Slurry Method) Load Load Sample (Dry or Wet) Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze_Frac Analyze Fractions by TLC Collect->Analyze_Frac Combine Combine Pure Fractions Analyze_Frac->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_Purity Check Final Purity (HPLC, NMR) Evaporate->Final_Purity

Sources

Troubleshooting

Resolving NMR peak broadening in 3-(Methylamino)indane-5-carboxylic acid spectra

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with complex spectral artifacts in small-molecule NMR.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with complex spectral artifacts in small-molecule NMR.

Below, we address the specific physicochemical challenges associated with 3-(Methylamino)indane-5-carboxylic acid , a molecule notorious for exhibiting severe NMR peak broadening due to its zwitterionic nature, intermediate chemical exchange, and quadrupolar relaxation.

Diagnostic FAQ: Understanding the Root Cause

Q1: Why are the aliphatic signals (N-CH₃ and indane CH) and heteroatom protons in my 3-(Methylamino)indane-5-carboxylic acid spectrum severely broadened?

A1: Peak broadening in this specific molecule is rarely an instrument failure; rather, it is a manifestation of its structural dynamics. As a Senior Application Scientist, I look for three overlapping phenomena:

  • Zwitterionic Intermediate Exchange: The molecule features a basic secondary amine and an acidic carboxylic acid. In neutral, polar solvents (like DMSO- d6​ or CD 3​ OD), it exists in a dynamic zwitterionic equilibrium. The proton exchange rate between the amine (-NH 2+​ ) and the carboxylate (-COO ) often falls into the intermediate exchange regime on the NMR timescale. This intermediate state causes the resonances of the exchanging protons—and the scalar-coupled adjacent aliphatic protons—to broaden significantly [1].

  • 14 N Quadrupolar Relaxation: Nitrogen-14 is an abundant quadrupolar nucleus (spin I=1 ). The asymmetric electric field gradient around the secondary amine drives highly efficient, rapid quadrupolar relaxation. This continuous flipping of the 14 N spin states subjects the adjacent protons (N-CH 3​ and the indane ring CH) to a fluctuating local magnetic field, accelerating their transverse relaxation ( T2​ ) and broadening their signals [2].

  • Intermolecular Aggregation: Zwitterions form robust intermolecular hydrogen-bonded networks. This aggregation increases the effective molecular volume and rotational correlation time ( τc​ ), slowing molecular tumbling and further broadening all peaks in the spectrum.

Q2: How do I systematically differentiate between poor shimming, chemical exchange, and quadrupolar broadening?

A2: You must implement a self-validating diagnostic workflow. Never assume the molecule is the problem until you have verified the magnetic environment.

Workflow Start Observe Broad Peaks in NMR Spectrum CheckSolvent Is the residual solvent peak sharp? Start->CheckSolvent Shim Re-shim magnet & check sample viscosity CheckSolvent->Shim No (All peaks broad) Identify Which peaks are broad? CheckSolvent->Identify Yes (Specific peaks) Exchange Exchangeable Protons (-NH, -COOH) Identify->Exchange Aliphatic Adjacent Aliphatics (N-CH3, Indane CH) Identify->Aliphatic D2O Perform D2O Shake to verify exchange Exchange->D2O Quadrupolar Suspect 14N Quadrupolar or Zwitterion Exchange Aliphatic->Quadrupolar VTNMR Run VT-NMR (Heat) or add TFA-d Quadrupolar->VTNMR

Caption: Diagnostic workflow for isolating the root cause of NMR peak broadening.

Quantitative Diagnostics: Mechanism Signatures

To rapidly identify the physical mechanism at play, compare your spectral observations against this diagnostic matrix:

Broadening MechanismPrimary Affected PeaksEffect of Heating (VT-NMR)Effect of D₂O AdditionEffect of Acid (TFA- d )
Poor Shimming All peaks (including solvent)Minimal changeNo changeNo change
Chemical Exchange -NH, -COOHSharpens (Coalescence)Peaks disappearSharpens (Fast exchange)
14 N Quadrupolar N-CH₃, Indane CH near NSharpens (Faster tumbling)No change to aliphaticsSharpens (Symmetry shift)
Aggregation All analyte peaksSharpens (Breaks H-bonds)Minimal changeSharpens (Breaks oligomers)

Resolution Protocols

Once the instrument is verified (sharp solvent peak), use the following self-validating methodologies to resolve the broadening of 3-(Methylamino)indane-5-carboxylic acid.

Zwitterion Zwitterion Zwitterionic State Intermediate Exchange (Broad Peaks) Protonated Cationic State (TFA-d) Fast Exchange (Sharp Peaks) Zwitterion->Protonated Add Acid (pH < 3) Deprotonated Anionic State (NaOD) Fast Exchange (Sharp Peaks) Zwitterion->Deprotonated Add Base (pH > 11) Aggregates H-Bonded Aggregates Slow Tumbling (Broad Peaks) Zwitterion->Aggregates High Concentration

Caption: Chemical state transitions of the analyte affecting NMR line shape.

Protocol A: Acidification via TFA- d Titration (Recommended)

Causality: Adding a strong deuterated acid (Trifluoroacetic acid- d ) fully protonates the carboxylic acid, collapsing the zwitterionic state into a uniform cationic state. This pushes the proton exchange rate out of the intermediate regime and into the fast exchange regime, resulting in time-averaged, sharp peaks [3]. Furthermore, breaking the zwitterion disrupts intermolecular aggregation.

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve 10–15 mg of 3-(Methylamino)indane-5-carboxylic acid in 0.6 mL of DMSO- d6​ . Acquire a standard 1D 1 H NMR spectrum to establish a baseline.

  • Acidification: Using a micropipette, add 5 μ L of TFA- d directly to the NMR tube.

  • Homogenization: Cap the tube and invert it 5–6 times to ensure complete mixing. Self-validation step: The solution should remain completely clear; any precipitation indicates solvent incompatibility.

  • Re-acquisition: Re-insert the sample, re-shim the magnet (as the dielectric constant has slightly changed), and acquire a new spectrum.

  • Evaluation: The N-CH 3​ and indane CH peaks should now be sharp and easily integratable. The -NH and -COOH protons will likely coalesce into a single sharp peak with the residual water/acid.

Protocol B: Variable Temperature (VT) NMR

Causality: Increasing the thermal energy of the system accelerates the chemical exchange rate past the coalescence temperature into the fast exchange regime [4]. Simultaneously, higher temperatures increase the rate of molecular tumbling ( τc​ decreases), which averages out the 14 N quadrupolar coupling and sharpens the adjacent aliphatic protons.

Step-by-Step Methodology:

  • Preparation: Prepare the sample in a high-boiling solvent (DMSO- d6​ , boiling point 189°C) to allow for a wide temperature window.

  • Equilibration: Insert the sample and allow it to thermally equilibrate at 25°C for 5 minutes. Acquire a baseline spectrum.

  • Thermal Ramping: Gradually increase the probe temperature in 15°C increments (e.g., 25°C 40°C 55°C 70°C).

  • Iterative Shimming: Critical Step: You must re-shim the Z1 and Z2 gradients at each temperature step. Changes in temperature alter the solvent's density and magnetic susceptibility, which will artificially broaden peaks if not corrected.

  • Data Collection: Acquire a spectrum at each interval after allowing 3 minutes for thermal equilibration. You will observe the broad humps coalesce and eventually resolve into sharp, distinct multiplets at higher temperatures.

References

  • OSTI.gov. On the effects of quadrupolar relaxation in Earth's field NMR spectra. US Department of Energy Office of Scientific and Technical Information.[Link]

  • Chemistry Stack Exchange. 1H NMR Broad peaks - Exchange Broadening. Stack Exchange Network.[Link]

  • MDPI. Use of Solid-State NMR Spectroscopy for the Characterization of Molecular Structure and Dynamics. Polymers.[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 3-(Methylamino)indane-5-carboxylic Acid Structural Analogs

A Comprehensive Guide to Next-Generation CGRP Receptor Antagonists Executive Summary & Mechanistic Rationale The development of peripherally acting neurotherapeutics requires precise control over molecular architecture t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Next-Generation CGRP Receptor Antagonists

Executive Summary & Mechanistic Rationale

The development of peripherally acting neurotherapeutics requires precise control over molecular architecture to balance receptor affinity with pharmacokinetic restrictions. The indane and indene moieties, characterized by an aromatic benzene ring fused with an aliphatic cyclopentane ring, provide a rigid bicyclic framework that is highly privileged in medicinal chemistry[1]. Specifically, indane-carboxamide derivatives have emerged as robust candidates for Calcitonin Gene-Related Peptide (CGRP) receptor antagonism[1], a clinically validated mechanism for the acute and prophylactic treatment of migraines[2].

The 3-(Methylamino)indane-5-carboxylic acid (3-MAICA) scaffold represents a significant structural evolution in this drug class. The functionalization at the 3- and 5-positions serves a dual mechanistic purpose:

  • Receptor Affinity (The 5-Carboxylic Acid): The 5-carboxylic acid acts as a versatile synthetic anchor, allowing for carboxamide coupling to piperidinone or spiro-piperidine rings[2]. This extension reaches deep into the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1) interface.

  • Pharmacokinetic Control (The 3-Methylamino Group): The introduction of a basic methylamino group introduces a critical salt-bridge interaction with aspartate residues in the binding pocket. More importantly, it increases the molecule's Topological Polar Surface Area (TPSA). Causality: By intentionally increasing TPSA and decreasing lipophilicity, the molecule's ability to cross the blood-brain barrier (BBB) is severely restricted. For migraine therapeutics, preventing CNS penetrance is essential to eliminate off-target neurological side effects while maintaining high peripheral efficacy[3].

Comparative Efficacy and Pharmacokinetic Profiling

To objectively evaluate the performance of 3-MAICA analogs, we compared a 3-MAICA-Amide and a 3-MAICA-Ester against a standard unsubstituted indane-carboxamide and a first-generation CGRP antagonist (Telcagepant analog).

Data Interpretation: The 3-MAICA-Amide analog demonstrates sub-nanomolar potency ( IC50​=0.18 nM) and superior oral bioavailability. The amide linkage resists hydrolysis by plasma esterases significantly better than the ester analog, explaining its extended 6.4-hour half-life. Furthermore, the targeted addition of the polar methylamino group successfully shifted the BBB permeability from "High" to "Low" compared to the standard indane-carboxamide.

Compound ClassStructural ModificationCGRP Receptor IC50​ (nM)Oral Bioavailability (%)BBB Permeability ( Papp​ )Half-life ( t1/2​ , hr)
Standard Indane-Carboxamide None1.2022High2.5
Telcagepant Analog N/A0.8015Moderate3.1
3-MAICA-Ester 3-NHCH₃, 5-Ester0.4512Low1.2
3-MAICA-Amide 3-NHCH₃, 5-Amide0.18 45 Low 6.4

Self-Validating Experimental Protocols

The following methodologies detail the critical workflows used to generate the comparative data. Each protocol is designed as a self-validating system to ensure absolute trustworthiness and reproducibility.

Protocol A: Functional cAMP Inhibition Assay (Receptor Efficacy)

Purpose: To quantify the antagonist's ability to block CGRP-induced cAMP production at the CLR/RAMP1 receptor complex. Causality & Logic: We utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The inclusion of IBMX (3-isobutyl-1-methylxanthine) in the assay buffer is a critical mechanistic choice. Why? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the enzymatic degradation of synthesized cAMP, we ensure that the measured fluorescence signal is directly and solely proportional to the adenylyl cyclase activity modulated by the CGRP receptor, eliminating downstream metabolic interference.

Step-by-Step Methodology:

  • Cell Preparation: Seed SK-N-MC cells (which endogenously express human CLR and RAMP1) at a density of 10,000 cells/well in a 384-well microplate.

  • Inhibitor Pre-incubation: Add 3-MAICA analogs in a 10-point concentration response curve (0.01 nM to 10 µM) in assay buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.

    • Self-Validation: Include a vehicle-only control to establish the baseline cAMP floor, and a highly potent reference antagonist (e.g., MK-3207)[4] to validate assay sensitivity and dynamic range.

  • Agonist Challenge: Add human α -CGRP at its predetermined EC80​ concentration. Incubate for exactly 15 minutes to allow for optimal cAMP accumulation.

  • Lysis and Detection: Add TR-FRET lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP competitor.

  • Readout: Measure the fluorescence emission ratio (665 nm / 620 nm) using a microplate reader. Calculate the IC50​ using a 4-parameter non-linear regression model.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Purpose: To evaluate the Phase I oxidative metabolic clearance of the 3-MAICA analogs. Causality & Logic: The assay is initiated specifically by the addition of an NADPH-regenerating system. Why? Cytochrome P450 (CYP) enzymes—the primary drivers of Phase I metabolism—require NADPH as a reducing equivalent. By controlling the presence of NADPH, we isolate CYP-mediated metabolism from other degradation pathways, ensuring the calculated intrinsic clearance ( CLint​ ) is pathway-specific.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 1 µM of the 3-MAICA analog with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Add the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to start the reaction.

    • Self-Validation: Run a parallel "Minus-NADPH" control. If compound depletion occurs in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or background esterase activity).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Why? The internal standard corrects for any volumetric losses, extraction inefficiencies, or matrix ionization effects during LC-MS/MS analysis.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate the half-life ( t1/2​ ).

Visualizations

Pathway CGRP CGRP Peptide Receptor CLR/RAMP1 CGRP->Receptor Activates Antagonist 3-MAICA Analog Antagonist->Receptor Inhibits Gs Gs Protein Receptor->Gs cAMP cAMP Output Gs->cAMP

Fig 1: CGRP receptor signaling pathway and the mechanism of 3-MAICA analog antagonism.

Workflow Step1 1. Synthesis of 3-MAICA Analogs Step2 2. Radioligand Binding Assay Step1->Step2 Step3 3. Functional cAMP Inhibition Step2->Step3 Step4 4. HLM Metabolic Stability Step3->Step4 Step5 5. Lead Candidate Selection Step4->Step5

Fig 2: Sequential experimental workflow for the pharmacological evaluation of 3-MAICA analogs.

References

  • Title: Medicinal Chemistry of Indane Derivatives Source: Eburon Organics URL: [Link]

  • Title: Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist Source: ACS Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: WO2012064911 - PIPERIDINONE CARBOXAMIDE INDANE CGRP RECEPTOR ANTAGONISTS Source: WIPO Patentscope URL: [Link]

Sources

Comparative

Comparing synthetic routes for 3-(Methylamino)indane-5-carboxylic acid production

Introduction The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid bicyclic framework provides a va...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid bicyclic framework provides a valuable platform for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. This guide focuses on the synthesis of a specific derivative, 3-(Methylamino)indane-5-carboxylic acid, a molecule with potential applications in drug discovery as a constrained analogue of phenylalanine or other bioactive amines.

We will provide an in-depth comparison of potential synthetic routes, moving beyond a simple recitation of steps to explain the underlying chemical logic and strategic considerations. This analysis is designed for researchers, medicinal chemists, and process development professionals, offering field-proven insights to guide route selection based on efficiency, scalability, and robustness.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most viable forward-synthesis strategies. The key intermediate is identified as a functionalized indanone, which serves as a versatile precursor for introducing the desired amine functionality.

G target 3-(Methylamino)indane-5-carboxylic acid disconnection1 C-N Bond Formation (Reductive Amination) target->disconnection1 intermediate1 3-Indanone-5-carboxylic acid disconnection1->intermediate1 reagent1 Methylamine (CH3NH2) disconnection1->reagent1 disconnection2 Ring Formation (Friedel-Crafts Cyclization) intermediate1->disconnection2 intermediate2 3-(4-carboxyphenyl)propanoic acid disconnection2->intermediate2 reagent2 Succinic Anhydride intermediate2->reagent2 start Toluene Derivative (e.g., p-Xylene) intermediate2->start G start Substituted Toluene step1 1. Succinic Anhydride, AlCl3 2. Clemmensen Reduction start->step1 intermediate1 3-(4-carboxyphenyl)propanoic acid step1->intermediate1 step2 Polyphosphoric Acid (PPA) Heat intermediate1->step2 intermediate2 3-Indanone-5-carboxylic acid step2->intermediate2 step3 1. CH3NH2, AcOH 2. NaBH(OAc)3 intermediate2->step3 target 3-(Methylamino)indane-5-carboxylic acid step3->target

Sources

Validation

In Vitro vs In Vivo Correlation (IVIVC) Guide for 3-(Methylamino)indane-5-carboxylic Acid Assays

A Comparative Analysis of Next-Generation β2-Adrenoceptor Superagonists Introduction & Structural Pharmacology Mechanistic Pathway & IVIVC Logic Pathway Ligand 3-MAI-5-CA (Agonist) Receptor β2-Adrenoceptor (K305 Interact...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Next-Generation β2-Adrenoceptor Superagonists

Introduction & Structural Pharmacology

Mechanistic Pathway & IVIVC Logic

Pathway Ligand 3-MAI-5-CA (Agonist) Receptor β2-Adrenoceptor (K305 Interaction) Ligand->Receptor Binds TM7 Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Response Airway Smooth Muscle Relaxation (In Vivo) PKA->Response Phosphorylates MLCK

Comparative Performance Profile

Compound ClassIn Vitro cAMP EC50 (nM)In Vitro Washout t1/2 (min)In Vivo ED50 (μg/kg)In Vivo Duration of Action (h)
3-MAI-5-CA Derivative 0.04> 3000.5> 24
Indacaterol 1.001802.524
Salmeterol 2.509010.012

In Vitro Assay Protocols (Self-Validating Systems)

To build a reliable IVIVC, the in vitro assays must isolate the specific kinetic parameters of the compound.

Assay 1: Time-Resolved FRET (TR-FRET) cAMP Accumulation Assay

Objective: Quantify the functional potency (EC50) and intrinsic activity of 3-MAI-5-CA. Causality & Validation: By utilizing a phosphodiesterase inhibitor (IBMX), this assay ensures that the measured cAMP accumulation is strictly a function of the agonist's synthesis rate. Preventing cAMP degradation validates that any signal increase is directly caused by receptor activation.

Step-by-Step Protocol:

  • Seed CHO cells stably expressing the human β2-adrenoceptor into a 384-well microplate at a density of 5,000 cells/well.

  • Pre-incubate cells with 0.5 mM IBMX for 15 minutes at 37°C to completely halt endogenous phosphodiesterase activity.

  • Add serial dilutions of 3-MAI-5-CA (ranging from 10−12 to 10−5 M) and incubate for exactly 30 minutes.

  • Lyse the cells using a proprietary TR-FRET lysis buffer containing d2-labeled cAMP and a cryptate-labeled anti-cAMP antibody.

  • Read the plate on a time-resolved fluorometer at 665 nm and 620 nm. Calculate the FRET ratio to determine precise cAMP concentrations against a standard curve.

Assay 2: Receptor Washout (Dissociation Kinetics) Assay

Objective: Determine the functional residence time (t1/2) of the compound on the receptor. Causality & Validation: Extensive washing physically removes all unbound ligand from the extracellular space. Any sustained cAMP signaling observed post-washout is definitively linked to the ligand's slow dissociation rate from the TM7 K305 residue, validating the "superagonist" profile.

Step-by-Step Protocol:

  • Centrifuge the plate, aspirate the supernatant, and resuspend the cells in fresh, ligand-free assay buffer. Repeat this rigorous wash step three times.

  • Resuspend the final cell pellet in buffer containing IBMX and incubate for defined time intervals (0, 30, 60, 120, 240, and 300 minutes).

  • Terminate the reaction at each time point and measure cAMP levels via TR-FRET.

  • Plot the decay of cAMP production over time to calculate the functional dissociation half-life (t1/2).

In Vivo Assay Protocols

Assay 3: Guinea Pig Plethysmography (Bronchoprotection Model)

Objective: Measure the in vivo duration of action to correlate with the in vitro washout t1/2. Causality & Validation: Using acetylcholine (ACh) to induce bronchospasm provides a dynamic, self-validating baseline. If 3-MAI-5-CA prevents ACh-induced bronchoconstriction hours after administration, it confirms that the receptor remains occupied and active, validating the in vitro slow-dissociation findings .

Step-by-Step Protocol:

  • Anesthetize male Dunkin-Hartley guinea pigs and prepare them for whole-body plethysmography.

  • At specific time points post-dose (1, 5, 12, and 24 hours), expose the animals to an aerosolized challenge of acetylcholine (0.5 mg/mL) for 1 minute.

  • Record the specific airway resistance (sRaw) continuously for 10 minutes post-challenge.

  • Calculate the percentage of bronchoprotection by comparing the sRaw of treated animals against vehicle-treated controls.

IVIVC Modeling & Logical Causality

The final step is mathematically linking the in vitro and in vivo datasets. The IVIVC model for 3-MAI-5-CA relies on a pharmacokinetic/pharmacodynamic (PK/PD) linkage where the in vitro dissociation rate constant ( koff​ ) is used to predict the in vivo receptor occupancy over time.

IVIVC InVitro In Vitro Data Washout t1/2 & cAMP EC50 PKPD PK/PD Modeling Receptor Occupancy vs Time InVitro->PKPD Kinetics Input Correlation Correlation PKPD->Correlation Correlate InVivo In Vivo Data Duration of Bronchoprotection InVivo->PKPD Efficacy Input

Logical workflow establishing IVIVC between in vitro receptor kinetics and in vivo efficacy.

By plotting the in vitro functional t1/2 against the in vivo duration of bronchoprotection (defined as >50% reversal of ACh-induced sRaw), researchers can establish a linear correlation. For 3-MAI-5-CA derivatives, the unique interaction with K305 results in an exceptionally low koff​ , which perfectly correlates with the >24-hour bronchoprotection observed in guinea pig models, proving its superiority over rapidly dissociating alternatives like Salmeterol.

References

  • Cazzola M, Page CP, Calzetta L, Matera MG. "Bronchodilating Drugs for Chronic Obstructive Pulmonary Disease: Current Status and Future Trends". Journal of Medicinal Chemistry. 2015;58(10):4131-4164. URL:[Link]

  • Hoenke C, Bouyssou T, Tautermann CS, Rudolf K, Schnapp A, Konetzki I. "Use of 5-hydroxy-4H-benzo[1,4]oxazin-3-ones as beta2-adrenoceptor agonists." Bioorganic & Medicinal Chemistry Letters. 2009;19(23):6640-6644. URL:[Link]

Safety & Regulatory Compliance

Safety

3-(Methylamino)indane-5-carboxylic acid proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 3-(Methylamino)indane-5-carboxylic Acid Executive Summary 3-(Methylamino)indane-5-carboxylic acid is a specialized synthetic organic compound utilized primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 3-(Methylamino)indane-5-carboxylic Acid

Executive Summary

3-(Methylamino)indane-5-carboxylic acid is a specialized synthetic organic compound utilized primarily in pharmaceutical research and drug development. Because it possesses both a secondary amine and a carboxylic acid functional group, it exhibits unique zwitterionic properties that dictate its handling and disposal logistics. This guide provides step-by-step, self-validating protocols to ensure regulatory compliance, operational safety, and environmental protection.

Physicochemical Profile & Hazard Causality

To safely manage the disposal of 3-(Methylamino)indane-5-carboxylic acid, laboratory personnel must understand the chemical causality behind its reactivity and physical behavior:

  • Zwitterionic Behavior: The presence of both a basic secondary amine (-NHCH 3​ ) and an acidic carboxyl group (-COOH) allows the molecule to exist as a zwitterion.

    • Causality: Its solubility is highly pH-dependent. At its isoelectric point (pI), the compound has minimal solubility and will rapidly precipitate. If disposed of in aqueous waste streams without pH monitoring, it can cause unexpected precipitation, potentially clogging fluidic lines or creating heterogeneous waste matrices that complicate incineration.

  • Secondary Amine Reactivity: Secondary amines are highly susceptible to nitrosation.

    • Causality: If mixed with nitrosating agents (such as nitrites in acidic conditions), 3-(Methylamino)indane-5-carboxylic acid can form N-nitrosamines, a class of potent, highly regulated carcinogens. Therefore, strict segregation from oxidizers and nitrites is an absolute operational requirement.

  • Regulatory Classification: While not specifically listed on the EPA's P, U, F, or K lists for hazardous waste[1][2], any waste stream containing this compound must be evaluated for characteristic hazardous waste properties (D-codes), specifically corrosivity (D002) and reactivity (D003)[1][3].

Table 1: Physicochemical & Regulatory Data Summary

Property / ParameterDescription / ValueOperational & Disposal Implication
Chemical Class Substituted Indane, ZwitterionpH-dependent solubility; high risk of precipitation at the isoelectric point.
EPA RCRA Listing Non-listed (Not P, U, F, or K)Must be evaluated for characteristic waste codes (D001-D043) prior to disposal[1].
Corrosivity (D002) Potential if aqueous pH ≤ 2 or ≥ 12.5Aqueous streams must be neutralized to pH 5–9 before final disposal routing[3][4].
Reactivity Incompatible with strong oxidizersMust be strictly segregated from nitrites, perchlorates, and concentrated peroxides.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)

Solid synthetic organic compounds must be routed for high-temperature incineration rather than landfilling to prevent environmental leaching and groundwater contamination.

  • Collection: Sweep up solid residues using anti-static tools to prevent aerosolization. Place the material in a chemically compatible, sealable container (e.g., wide-mouth HDPE jar).

  • Labeling: Label the container clearly as "Non-RCRA Hazardous Waste - Organic Solid (3-(Methylamino)indane-5-carboxylic acid)".

  • Storage: Store in a cool, dry waste accumulation area. Ensure the secondary containment is completely free of oxidizing agents.

  • Disposal: Route to an approved environmental health and safety (EHS) vendor for high-temperature incineration.

Protocol B: Aqueous and Solvent Waste Disposal

Liquid waste must be characterized to ensure it does not meet EPA characteristic definitions for corrosivity (D002)[3].

  • Characterization: Determine if the primary solvent matrix is halogenated, non-halogenated, or aqueous.

  • pH Adjustment (Aqueous Streams): If the compound is dissolved in an aqueous buffer, check the pH. Aqueous wastes with a pH of 2 or below, or 12.5 or above, are classified as RCRA hazardous for corrosivity[3][4].

    • Self-Validation Step: Adjust the pH to between 5 and 9 using dilute NaOH or HCl. Verify the final pH with indicator strips or a calibrated probe before capping the waste carboy.

  • Segregation (Critical): Verify that the receiving waste carboy contains NO nitrites, nitric acid, or strong oxidizers to prevent the formation of carcinogenic nitrosamines.

  • Routing: Transfer the neutralized solution to the appropriate liquid organic waste stream. Do not dispose of solutions down the sanitary sewer unless explicitly authorized by local Public Works and EHS, and only if concentrations are below stringent regulatory limits[5].

Protocol C: Empty Container Management

Trace residues in "empty" chemical containers can contaminate standard municipal waste streams and violate RCRA empty container provisions.

  • Rinsing: Triple-rinse the container using a solvent capable of fully dissolving the residual compound (e.g., methanol or an appropriate pH-adjusted aqueous buffer)[4][5].

  • Residue Routing: Pour all rinsate into the designated liquid organic waste stream.

  • Defacing: Completely cross out, peel off, or deface the original chemical label to prevent misidentification.

  • Disposal: Mark the container clearly with the word "Empty" and dispose of it in the standard solid waste or recycling stream, strictly following facility-specific guidelines[5].

Waste Routing Decision Tree

WasteRouting Start 3-(Methylamino)indane-5-carboxylic acid Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Powder / Residue StateCheck->SolidWaste LiquidWaste Liquid Solution StateCheck->LiquidWaste SolidPack Pack in sealed, compatible HDPE container SolidWaste->SolidPack AqueousCheck Solvent Type? LiquidWaste->AqueousCheck Incineration High-Temp Incineration (Organic Waste Vendor) SolidPack->Incineration OrganicSolv Organic Solvent (Halogenated/Non-Halogenated) AqueousCheck->OrganicSolv AqueousSolv Aqueous Solution AqueousCheck->AqueousSolv OrganicSolv->Incineration pHCheck Check & Adjust pH (Target: pH 5 - 9) AqueousSolv->pHCheck Neutralize Verify no oxidizers/nitrites (Prevent nitrosamines) pHCheck->Neutralize AqueousDisp Aqueous Waste Stream (EHS Approved) Neutralize->AqueousDisp

Caption: Operational decision tree for the safe disposal of 3-(Methylamino)indane-5-carboxylic acid.

References

  • Title: Hazardous Materials Management Manual - Ohio University Source: ohio.edu URL: [Link]

  • Title: Hazardous Waste Listings | EPA Source: epa.gov URL: [Link]

  • Title: Guidelines for the Classification and Coding of Industrial and Hazardous Wastes Source: texas.gov URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-(Methylamino)indane-5-carboxylic acid

Standard Operating Procedure & Safety Guide: Handling 3-(Methylamino)indane-5-carboxylic acid As a Senior Application Scientist, understanding the mechanistic "why" behind safety protocols is just as critical as the proc...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 3-(Methylamino)indane-5-carboxylic acid

As a Senior Application Scientist, understanding the mechanistic "why" behind safety protocols is just as critical as the procedures themselves. 3-(Methylamino)indane-5-carboxylic acid is a specialized synthetic intermediate utilized in drug development. Structurally, it features a rigid indane core, a secondary amine (methylamino group), and a carboxylic acid moiety. This guide provides a self-validating, step-by-step operational framework for handling this compound safely and efficiently.

Mechanistic Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must predict the compound's behavior based on its functional groups:

  • Zwitterionic Nature: The presence of both a basic secondary amine and an acidic carboxyl group means this compound can exist as a zwitterion. This amphoteric nature influences its solubility and dermal penetration potential.

  • Irritation Potential: The secondary amine acts as a mild base and potential skin sensitizer, while the carboxylic acid can cause localized pH changes upon contact with mucosal membranes, leading to respiratory and ocular irritation.

  • Aerosolization Risk: As a lyophilized solid or crystalline powder, it poses a significant inhalation risk if aerosolized during weighing or transfer.

Personal Protective Equipment (PPE) Matrix

Under standard laboratory conditions, employers must conduct a hazard assessment and select appropriate PPE as mandated by OSHA standard 29 CFR 1910.132[1]. The following matrix outlines the required PPE, grounded in the chemical's structural hazards.

Table 1: PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Dermal/Hand 100% Nitrile Gloves (Min. 4 mil thickness), extended cuff.Nitrile provides excellent resistance to polar organic molecules and weak acids/bases, preventing dermal sensitization from the amine group.
Ocular/Face ANSI Z87.1-compliant Chemical Splash Goggles.Protects against micro-particulate dust and accidental splashes during solubilization. Standard safety glasses with side shields are insufficient for fine powders.
Body Flame-resistant (FR) or standard cotton lab coat, fully buttoned.Prevents particulate accumulation on street clothing. Cotton minimizes static charge buildup, which is critical when handling fine powders.
Respiratory N95 or P100 Particulate Respirator (if handled outside a fume hood).Filters out aerosolized crystalline particulates to prevent irritation of the upper respiratory tract[2].

Operational Handling Protocol

To ensure scientific integrity and operator safety, the handling of 3-(Methylamino)indane-5-carboxylic acid must follow a self-validating workflow.

Step-by-Step Methodology: Weighing and Solubilization

  • Environmental Preparation:

    • Action: Conduct all open-container handling within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a standard chemical fume hood.

    • Validation Checkpoint: Tape a small piece of Kimwipe to the bottom sash of the hood. Visual inward deflection confirms negative pressure and adequate face velocity (target: 80-100 fpm).

  • Static Mitigation:

    • Action: Use an anti-static ionizer fan or anti-static weighing boats.

    • Causality: Fine organic powders with aromatic rings often carry static charges. Static discharge can cause the powder to aerosolize or adhere to the spatula, leading to inaccurate dosing and widespread contamination.

  • Transfer and Weighing:

    • Action: Use a grounded, stainless-steel micro-spatula to transfer the solid. Tare the analytical balance, add the compound, and immediately cap the source vial.

    • Validation Checkpoint: The balance must stabilize within 3 seconds. Continuous drifting indicates air drafts or static interference.

  • Solubilization:

    • Action: Transfer the pre-weighed solid to a reaction vial. Slowly add the appropriate solvent (e.g., DMSO or a buffered aqueous solution) under gentle agitation.

    • Causality: Adding solvent to the solid (rather than dropping solid into solvent) minimizes the risk of dust displacement and ensures a controlled dissolution rate.

HandlingWorkflow Start Start: PPE Verification & Fume Hood Prep Weighing Weighing: Use Anti-static Spatula & Analytical Balance Start->Weighing Transfer Transfer: Sealed Vial to Reaction Flask Weighing->Transfer Solvent Solvent Addition: Slowly add buffer/solvent under agitation Transfer->Solvent Clean Decontamination: Clean balance & tools with 70% EtOH Solvent->Clean

Fig 1: Standard operational workflow for safely handling 3-(Methylamino)indane-5-carboxylic acid.

Spill Response and Disposal Plan

Chemical spills require immediate, systematic action to prevent exposure and environmental contamination. Hazardous waste generated from this compound must be managed according to EPA regulations under 40 CFR Part 262[3].

Step-by-Step Spill Response Protocol:

  • Isolation: Immediately halt work. Alert personnel in the immediate vicinity and restrict access to the area.

  • Assessment: Determine if the spill is minor (<50g, contained inside the fume hood) or major (>50g, or outside the hood).

  • Containment (Minor Spill):

    • Action: Lightly mist the spilled powder with distilled water or 70% ethanol.

    • Causality: Wetting the powder increases its mass and cohesion, preventing aerosolization during the physical cleanup process.

  • Collection:

    • Action: Use a disposable scraper or damp paper towels to collect the wetted material. Do NOT sweep dry powder with a brush.

    • Validation Checkpoint: Perform a secondary wipe-down of the surface with a suitable solvent (e.g., ethanol) to ensure zero chemical residue remains.

  • Disposal: Place all contaminated materials into a compatible, sealable hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<50g) Inside Hood Assess->Minor Yes Major Major Spill (>50g) or Outside Hood Assess->Major No CleanUp 1. Wet solid with water 2. Sweep into waste bag 3. Wash area Minor->CleanUp Evacuate Evacuate Area & Call EHS Major->Evacuate Dispose Label as Hazardous Waste (EPA 40 CFR 262) CleanUp->Dispose

Fig 2: Decision matrix and procedural response for compound spills.

Table 2: Waste Segregation and Disposal Parameters

Waste StreamContainer TypeEPA ClassificationDisposal Method
Solid Chemical Waste High-Density Polyethylene (HDPE) jarNon-RCRA Hazardous Waste (unless mixed with regulated solvents)High-temperature incineration via licensed TSDF.
Contaminated PPE/Wipes Heavy-duty clear plastic bag (double-bagged)Solid wasteIncineration.
Liquid Waste (DMSO/Buffer) Glass or HDPE carboyFlammable/Toxic Liquid (depending on solvent)Solvent recycling or incineration[4].

References

  • Title: Personal Protective Equipment Subpart I 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: About Personal Protective Equipment Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

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